

On-Target Validation of ATM-3507 Trihydrochloride: A Comparative Analysis

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Compound of Interest

Compound Name: ATM-3507 trihydrochloride

CAS No.: 1861449-70-8

Cat. No.: B605672

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **ATM-3507 trihydrochloride**'s on-target activity against alternative compounds, supported by experimental data. ATM-3507 is a potent anti-cancer agent that selectively targets Tropomyosin 3.1 (Tpm3.1), a protein crucial for the stability of actin filaments and overexpressed in various cancer cells.

The primary mechanism of action for ATM-3507 involves its binding to the C-terminus of Tpm3.1.^[1] This interaction interferes with the ability of Tpm3.1 to stabilize actin filaments, leading to their accelerated depolymerization.^{[2][3]} This guide will delve into the experimental validation of this on-target activity, comparing ATM-3507 with the first-in-class anti-tropomyosin compound, TR100.

Comparative On-Target Activity: ATM-3507 vs. TR100

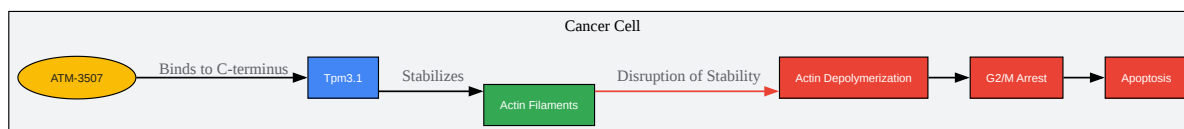
ATM-3507 was identified as a lead compound after screening approximately 200 anti-tropomyosin analogs and demonstrated superior cytotoxic potency across a panel of cancer

cell lines compared to TR100.[2][4] The on-target efficacy of both compounds has been validated through various biochemical and cell-based assays.

Parameter	ATM-3507	TR100	Experimental Context
Apparent Binding Affinity (Kd)	~2 μ M	Not explicitly stated, but ATM-3507 has higher affinity	For Tpm3.1/actin co-polymers, determined by radioligand binding assay.[1]
Effect on Tpm3.1 Filaments	Disrupts Tpm3.1-containing filament bundles at 5 μ M	Also disrupts Tpm3.1 filaments	High Content Imaging (HCI) in SK-N-SH neuroblastoma cells. [2][5]
Inhibition of Actin Polymerization	Pre-incubation with 50 μ M ATM-3507 inhibits Tpm3.1's ability to protect actin filaments from depolymerization	Similar inhibitory effect on actin polymerization	Actin depolymerization assay using pyrene-labeled actin.[2]
Cytotoxicity (IC50)	Generally lower IC50 values across various cancer cell lines compared to TR100	Higher IC50 values compared to ATM-3507	Cell viability assays (e.g., MTS) in cancer cell lines.[6]
Synergy with Microtubule Drugs	Strong synergistic effect with vincristine and paclitaxel	Strong synergistic effect with vincristine and paclitaxel	Combination therapy studies in neuroblastoma and ovarian cancer cell lines.[2][7]

Signaling Pathway and Mechanism of Action

ATM-3507's on-target activity disrupts the normal function of Tpm3.1 in stabilizing the actin cytoskeleton. This leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.



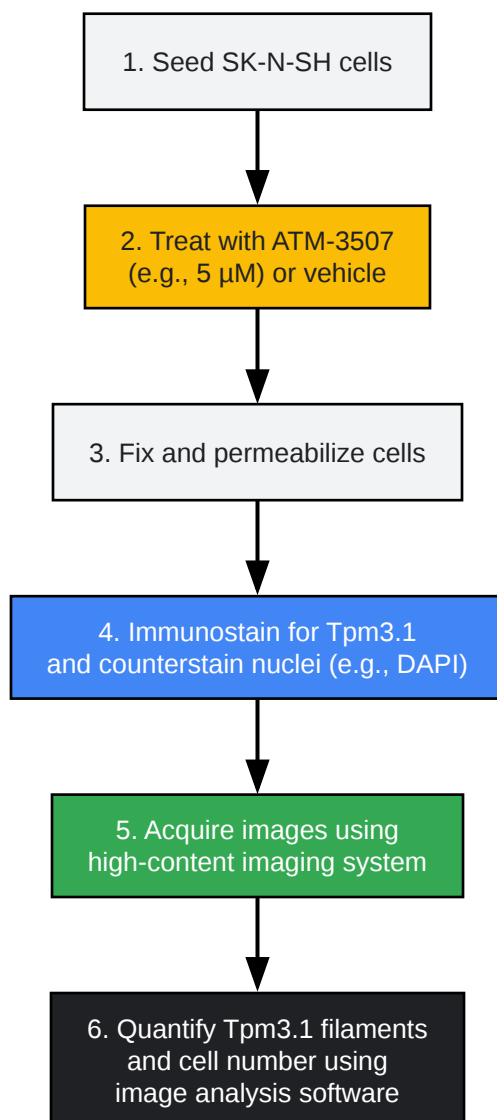
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Caption: Mechanism of action of ATM-3507.

Experimental Protocols

High-Content Imaging (HCI) for Tpm3.1 Filament Disruption

This assay quantifies the effect of ATM-3507 on Tpm3.1-containing filaments in cells.



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Caption: High-Content Imaging workflow.

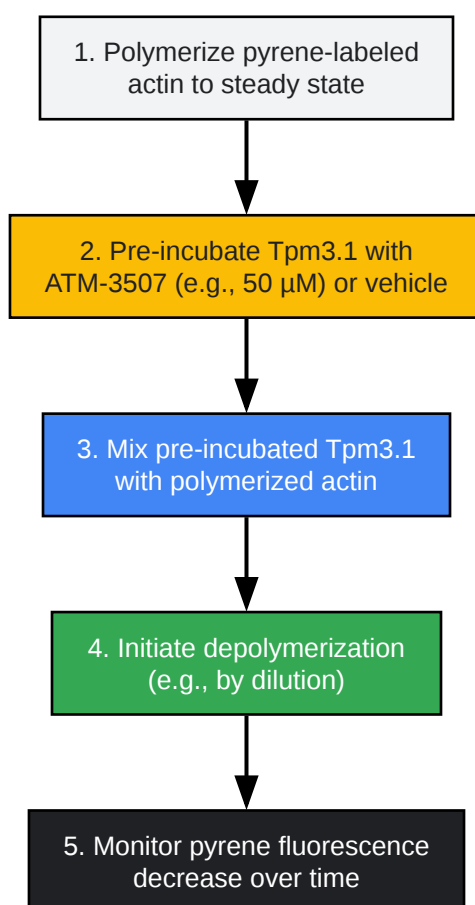
Protocol:

- Cancer cell lines, such as the neuroblastoma cell line SK-N-SH, are seeded in appropriate multi-well plates.
- Cells are treated with varying concentrations of ATM-3507 or a vehicle control (e.g., DMSO) for a specified duration.

- Following treatment, cells are fixed, permeabilized, and immunostained with an antibody specific for Tpm3.1.
- Nuclei are counterstained with a fluorescent dye like DAPI.
- Images are acquired using a high-content imaging system.
- Image analysis algorithms are used to quantify the length and number of Tpm3.1-containing filaments per cell, as well as the total cell number.[2][5]

Actin Depolymerization Assay

This biochemical assay measures the ability of Tpm3.1 to protect actin filaments from depolymerization in the presence and absence of ATM-3507.



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Caption: Actin Depolymerization Assay workflow.

Protocol:

- Actin, partially labeled with pyrene, is polymerized to a steady state.
- Tpm3.1 is pre-incubated with either ATM-3507 or a vehicle control.
- The pre-incubated Tpm3.1 is then mixed with the polymerized F-actin.
- Depolymerization is initiated, often by dilution of the filament solution.
- The decrease in pyrene fluorescence, which corresponds to the depolymerization of actin filaments, is monitored over time using a fluorometer.[2]

Radioligand Binding Assay

This assay determines the binding affinity of ATM-3507 to Tpm3.1 in the context of actin filaments.

Protocol:

- A tritiated version of ATM-3507 ($[^3\text{H}]$ -ATM-3507) is used.
- Serial dilutions of $[^3\text{H}]$ -ATM-3507 are incubated with Tpm3.1.
- This mixture is then added to F-actin, and polymerization is allowed to proceed.
- The Tpm3.1/actin co-polymers are collected by centrifugation.
- The amount of incorporated $[^3\text{H}]$ -ATM-3507 in the pellet is quantified by scintillation counting to determine the binding affinity.[1]

Conclusion

The experimental data strongly support the on-target activity of **ATM-3507 trihydrochloride** as a specific inhibitor of Tpm3.1. Compared to the earlier compound TR100, ATM-3507 demonstrates enhanced potency. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers investigating the actin cytoskeleton as a therapeutic target in oncology and other diseases where Tpm3.1 is implicated. The synergistic

effects of ATM-3507 with established anti-cancer drugs further highlight its potential in combination therapies.[2][7]

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